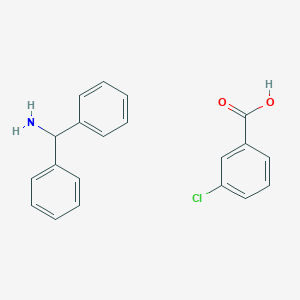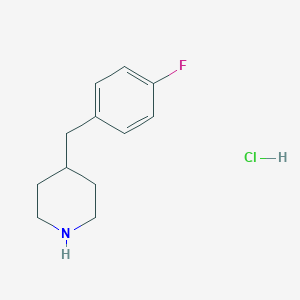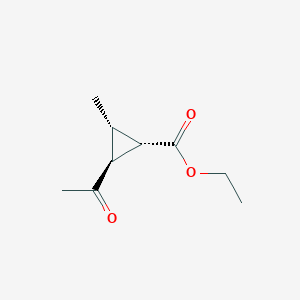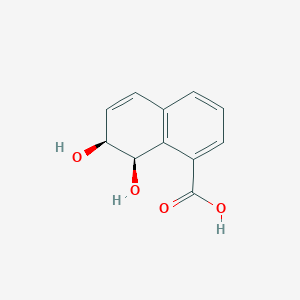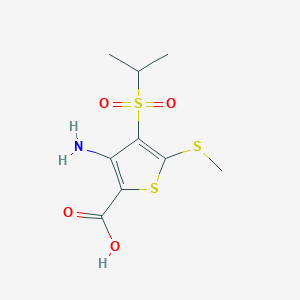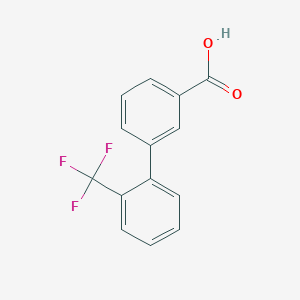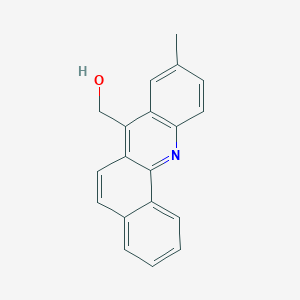
7-Hydroxymethyl-9-methylbenz(c)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxymethyl-9-methylbenz(c)acridine, also known as C-1305, is a synthetic compound that has been studied for its potential therapeutic applications in cancer treatment. It belongs to a class of compounds called benzacridines, which have been shown to have anticancer activity.
Wirkmechanismus
The mechanism of action of 7-Hydroxymethyl-9-methylbenz(c)acridine is not fully understood, but it is thought to involve DNA intercalation and inhibition of topoisomerase activity. These actions can lead to DNA damage and cell death in cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anticancer activity, 7-Hydroxymethyl-9-methylbenz(c)acridine has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially have applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-Hydroxymethyl-9-methylbenz(c)acridine is its broad-spectrum anticancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further development as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and minimize potential side effects.
Zukünftige Richtungen
There are several future directions for research on 7-Hydroxymethyl-9-methylbenz(c)acridine. One area of interest is the development of more potent analogs of the compound that could have improved anticancer activity. Another direction is the investigation of its potential as a treatment for neurological disorders such as Alzheimer's disease. Finally, further studies are needed to fully understand its mechanism of action and optimize its efficacy as a cancer treatment.
Synthesemethoden
The synthesis of 7-Hydroxymethyl-9-methylbenz(c)acridine involves the condensation of 9-methyl-2-nitro-7H-benz(c)acridine with formaldehyde followed by reduction with sodium borohydride. The resulting compound is then hydrolyzed to yield 7-Hydroxymethyl-9-methylbenz(c)acridine.
Wissenschaftliche Forschungsanwendungen
Research on 7-Hydroxymethyl-9-methylbenz(c)acridine has focused on its potential as an anticancer agent. Studies have shown that it has activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of tumors in animal models.
Eigenschaften
CAS-Nummer |
160543-00-0 |
|---|---|
Produktname |
7-Hydroxymethyl-9-methylbenz(c)acridine |
Molekularformel |
C19H15NO |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
(9-methylbenzo[c]acridin-7-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-10,21H,11H2,1H3 |
InChI-Schlüssel |
DNSLRLGSGNTPAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43 |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43 |
Andere CAS-Nummern |
160543-00-0 |
Synonyme |
7-HYDROXYMETHYL-9-METHYLBENZ[C]ACRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



